Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate
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Overview
Description
Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,2,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The next step involves the introduction of the 4-methoxyphenyl group to the thiadiazole ring. This can be done through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Formation of the Ethyl Ester: The final step is the esterification reaction to form the ethyl ester group. This can be achieved by reacting the intermediate compound with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anti-inflammatory properties.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Studied for its potential anticancer and antioxidant activities.
4-Methyl-1,2,4-thiadiazole-3,5-diamine: Investigated for its use as a corrosion inhibitor and in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific structural features, such as the presence of the methoxyphenyl group and the ethyl ester, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-3-21-13(19)8-11(18)9-22-15-16-14(17-23-15)10-4-6-12(20-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUBJPSQNJBRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC(=NS1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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